molecular formula C7H14ClN B1525955 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 943516-55-0

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No. B1525955
M. Wt: 147.64 g/mol
InChI Key: HEMYJVAMSVISRT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . It has a molecular weight of 111.19 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane has been achieved via Ru (II)-catalyzed intramolecular cyclopropanation . The process starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate . Due to its instability, this compound is promptly utilized for the following reaction .


Molecular Structure Analysis

The InChI code for 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is 1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane include the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .


Physical And Chemical Properties Analysis

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry , particularly in the synthesis of antiviral medications .

Summary of the Application

“6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride” (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus . PF-07321332 (nirmatrelvir) is an orally active peptidomimetic-based inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3CL protease .

Methods of Application or Experimental Procedures

To enable more efficient synthesis of 6,6-DMABH, scientists have developed an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% .

Results or Outcomes

The new method for producing 6,6-DMABH through the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis has proven to be more efficient than previous methods . The total yield of the synthesis process was 28%, which is a significant improvement over previous methods .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . The safety information pictograms indicate a GHS07 signal word warning . The precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7(2)5-3-8-4-6(5)7;/h5-6,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYJVAMSVISRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride

CAS RN

943516-55-0
Record name 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
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Reactant of Route 6
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride

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